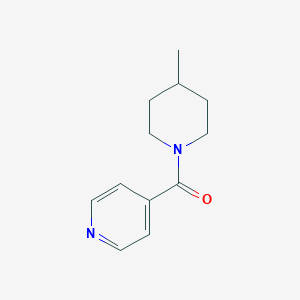

1-Isonicotinoyl-4-methylpiperidine

Description

Significance of Isonicotinoyl and Piperidine (B6355638) Moieties in Contemporary Chemical Research

The true significance of 1-Isonicotinoyl-4-methylpiperidine lies in the synergistic contribution of its two core components: the isonicotinoyl group and the 4-methylpiperidine (B120128) ring.

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.govresearchgate.net This saturated six-membered ring containing one nitrogen atom provides a flexible, three-dimensional structure that can effectively orient substituents in space. nih.gov The piperidine ring is a key component in numerous approved drugs, demonstrating its importance in drug design. acs.orgarizona.edu Its derivatives have been explored for a vast array of pharmacological applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netencyclopedia.pub The presence of the piperidine ring can improve a molecule's pharmacokinetic properties, such as absorption and distribution. acs.org

Structural Classes and Analogues Related to this compound

This compound belongs to the broader class of N-acylpiperidines. Its structure can be systematically modified to generate a wide range of analogues, allowing for the exploration of structure-activity relationships.

Key Structural Analogues Include:

Positional Isomers of the Pyridine (B92270) Nitrogen: Analogues can be synthesized where the acyl group is derived from nicotinic acid (pyridine-3-carboxylic acid) or picolinic acid (pyridine-2-carboxylic acid). These changes would alter the electronic distribution and steric hindrance around the amide bond.

Substitution on the Piperidine Ring: The methyl group at the 4-position of the piperidine ring can be replaced with other alkyl groups, aryl groups, or functional groups. The position of the substituent can also be varied (e.g., 2-methyl or 3-methylpiperidine). These modifications would impact the lipophilicity and conformational preferences of the piperidine ring.

Substitution on the Pyridine Ring: The isonicotinoyl ring can be substituted with various groups, such as halogens, alkyls, or alkoxy groups, to modulate its electronic properties and potential interactions with biological targets.

Analogues with Different Linkers: The amide linker can be replaced with other functional groups, such as an ester, an ether, or a simple alkyl chain, to investigate the importance of the amide bond for its properties.

A search for structurally simple synthetic 1,4-disubstituted piperidines has shown that the parent structure possesses important features for various activities. researchgate.net

Historical Development and Evolution of Research on Isonicotinoyl and Piperidine Derivatives

The study of both isonicotinoyl and piperidine derivatives has a rich history rooted in the exploration of natural products and the subsequent development of synthetic medicinal chemistry.

The journey of piperidine chemistry began with its isolation from pepper (Piper nigrum) in the 19th century. ijnrd.org Since then, the piperidine scaffold has been identified in numerous alkaloids with potent biological activities, such as morphine and atropine. encyclopedia.pub The early 20th century saw a surge in the synthesis of piperidine-containing compounds, driven by the desire to create new therapeutic agents. nih.gov Today, advanced synthetic methodologies continue to be developed for the efficient and stereoselective synthesis of complex piperidine derivatives. mdpi.com

Research into isonicotinic acid and its derivatives gained significant momentum in the mid-20th century with the discovery of the antitubercular activity of isoniazid. youtube.com This discovery spurred extensive investigation into the synthesis and biological evaluation of a wide array of isonicotinoyl-containing compounds. tandfonline.com The versatility of the isonicotinic acid hydrazide as a synthetic intermediate has been a key factor in the continued exploration of this chemical space. tandfonline.com

The convergence of these two research streams has led to the synthesis and investigation of compounds like this compound, which combine the structural features of both parent moieties in a single molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(4-methylpiperidin-1-yl)-pyridin-4-ylmethanone |

InChI |

InChI=1S/C12H16N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |

InChI Key |

ARYGNKMFKJEEQQ-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isonicotinoyl 4 Methylpiperidine and Its Analogues

Direct Acylation Routes

Direct acylation represents the most straightforward approach to the synthesis of 1-isonicotinoyl-4-methylpiperidine, involving the formation of an amide bond between the isonicotinoyl moiety and the 4-methylpiperidine (B120128) ring.

Utilization of Isonicotinoyl Halides with 4-Methylpiperidine

A common and efficient method for the synthesis of this compound is the reaction of 4-methylpiperidine with an isonicotinoyl halide, typically isonicotinoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily, often in the presence of a base to neutralize the hydrogen halide byproduct. The use of isonicotinoyl chloride hydrochloride is also documented in the synthesis of related structures. google.comclockss.org

The general reaction involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic carbonyl carbon of the isonicotinoyl halide. The selection of solvent and base is crucial for optimizing the reaction conditions and yield.

Coupling Reagent-Mediated Amidation Approaches for N-Acylation

An alternative to the use of acyl halides is the direct coupling of isonicotinic acid with 4-methylpiperidine, facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. This approach avoids the often harsh conditions required for the preparation of acyl halides.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Other potent coupling reagents such as bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) have also been successfully utilized for coupling carboxylic acids with piperidine (B6355638) intermediates to form the corresponding amides. nih.gov The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired purity of the final product.

Multi-Step Synthetic Strategies Incorporating Piperidine Ring Formation

Another approach involves the synthesis of a piperidone intermediate, which can then be further functionalized. For example, N-substituted piperidones can be synthesized through methods that offer significant advantages over the classical Dieckman condensation. researchgate.net These piperidone intermediates can then be subjected to a series of reactions, including reduction and subsequent acylation, to afford the desired this compound analog.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates, including this compound. ijnc.ir These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or supercritical carbon dioxide. ijnc.ir

Catalytic Reactions: Employing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and often improve yields. ijnc.irmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which simplifies work-up and reduces waste. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The presence of a stereocenter at the 4-position of the piperidine ring in this compound introduces the possibility of enantiomers. Therefore, stereoselective synthesis or chiral resolution is necessary to obtain enantiomerically pure forms of the compound.

Stereoselective Synthesis: This involves the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. For example, the stereoselective synthesis of substituted piperidines can be achieved through methods like gold-catalyzed cyclization of N-homopropargyl amides. nih.gov

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. Methods for chiral resolution of piperidine derivatives include:

Classical Resolution: Using a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by crystallization. vulcanchem.comgoogle.com

Chiral Chromatography: Employing high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate the enantiomers. nih.gov This technique has been successfully applied to resolve racemic mixtures of 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

The kinetic resolution of disubstituted piperidines via enantioselective acylation has also been demonstrated as an effective method. nih.gov

High-Throughput Synthesis and Reaction Optimization Methodologies

High-throughput synthesis (HTS) and reaction optimization are crucial for the rapid discovery and development of new chemical entities. These methodologies can be applied to the synthesis of this compound and its analogs to efficiently explore a wide range of structural variations and identify optimal reaction conditions.

HTS often involves the use of automated systems and parallel synthesis techniques to generate large libraries of compounds. For example, a modular and efficient synthesis of substituted piperidin-4-ols has been developed, which is amenable to high-throughput approaches. nih.gov

Reaction optimization involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry to maximize yield and purity. This can be facilitated by design of experiment (DoE) methodologies and the use of analytical techniques like HPLC to rapidly assess reaction outcomes. For instance, the synthesis of peptides using 4-methylpiperidine as a reagent in solid-phase synthesis has been optimized, demonstrating the importance of methodical optimization. scielo.org.mxresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution and the solid state. For 1-Isonicotinoyl-4-methylpiperidine, a combination of one- and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework, as well as its connectivity and stereochemistry.

Proton (¹H) NMR: Detailed Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isonicotinoyl and 4-methylpiperidine (B120128) rings. The isonicotinoyl group, a substituted pyridine (B92270) ring, will show characteristic downfield signals for its aromatic protons. Due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom in the pyridine ring, the protons at the C2 and C6 positions (α to the nitrogen) are anticipated to be the most deshielded, appearing as a doublet, while the protons at the C3 and C5 positions (β to the nitrogen) will appear as another doublet at a slightly upfield position.

The 4-methylpiperidine moiety will display more complex signal patterns due to the chair conformation of the piperidine (B6355638) ring and the presence of axial and equatorial protons. The methyl group at the C4 position is expected to appear as a doublet in the upfield region of the spectrum. The proton at C4, being a methine proton, will likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the piperidine ring (at C2, C3, C5, and C6) will exhibit complex splitting patterns, often as overlapping multiplets, due to geminal and vicinal couplings. The presence of the isonicotinoyl group attached to the nitrogen atom will influence the chemical shifts of the protons on the carbons adjacent to the nitrogen (C2 and C6), causing them to shift downfield compared to unsubstituted piperidine. Due to the amide bond, hindered rotation around the C(O)-N bond may lead to the observation of two distinct sets of signals for the piperidine ring protons, representing different conformers. nih.gov

A detailed analysis of the spin-spin coupling constants (J-values) would provide valuable information about the dihedral angles between adjacent protons, helping to confirm the stereochemical relationships within the 4-methylpiperidine ring. For instance, large trans-diaxial couplings (³J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are characteristic of a chair conformation. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Isonicotinoyl) | ~8.7 | d | ~6.0 |

| H-3', H-5' (Isonicotinoyl) | ~7.8 | d | ~6.0 |

| H-2ax, H-6ax (Piperidine) | ~4.0-4.5 | m | - |

| H-2eq, H-6eq (Piperidine) | ~3.0-3.5 | m | - |

| H-3ax, H-5ax (Piperidine) | ~1.8-2.0 | m | - |

| H-3eq, H-5eq (Piperidine) | ~1.2-1.4 | m | - |

| H-4 (Piperidine) | ~1.5-1.7 | m | - |

| CH₃ (at C4) | ~0.9 | d | ~6.5 |

Carbon-13 (¹³C) NMR: Elucidation of the Compound's Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the isonicotinoyl group is expected to be the most downfield signal, typically in the range of 165-170 ppm. kfupm.edu.sa The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), with the carbons attached to the nitrogen (C2' and C6') and the carbon attached to the carbonyl group (C4') showing distinct chemical shifts. chemicalbook.com

The carbons of the 4-methylpiperidine ring will resonate in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield due to the deshielding effect of the nitrogen atom and the amide functionality. acs.org The C4 carbon, bearing the methyl group, and the C3 and C5 carbons will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal, typically below 25 ppm. nih.govchemicalbook.com The exact chemical shifts will be influenced by the conformation of the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Isonicotinoyl) | ~168 |

| C-2', C-6' (Isonicotinoyl) | ~150 |

| C-4' (Isonicotinoyl) | ~140 |

| C-3', C-5' (Isonicotinoyl) | ~122 |

| C-2, C-6 (Piperidine) | ~45-50 |

| C-3, C-5 (Piperidine) | ~30-35 |

| C-4 (Piperidine) | ~30-35 |

| CH₃ (at C4) | ~22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal the proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the connectivity within the 4-methylpiperidine ring, starting from the well-defined methyl doublet and moving along the ring protons. It would also confirm the coupling between the aromatic protons of the isonicotinoyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. ustc.edu.cn Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing a direct assignment of the carbon atom to its attached proton(s). This is crucial for definitively assigning the carbons of the 4-methylpiperidine ring and the protonated carbons of the isonicotinoyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. ustc.edu.cnacs.org This technique is particularly powerful for connecting different parts of the molecule. For instance, HMBC correlations would be expected between the protons on C2 and C6 of the piperidine ring and the carbonyl carbon of the isonicotinoyl group, confirming the point of attachment. Correlations between the isonicotinoyl protons (H-3', H-5') and the carbonyl carbon, as well as between the methyl protons and the C3, C4, and C5 carbons of the piperidine ring, would further solidify the structural assignment.

Solid-State NMR Spectroscopy for Bulk Structural Characterization

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov While solution NMR averages out anisotropic interactions, ssNMR can reveal details about molecular packing, polymorphism, and the presence of different conformers in the solid state. nsf.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary technique used. The chemical shifts in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can be used to study the dynamics of the 4-methylpiperidine ring, such as ring inversion, and the rotation around the amide bond in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Comprehensive Functional Group Analysis

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. youtube.comyoutube.com

C=O Stretching: A strong and prominent absorption band is expected in the region of 1630-1660 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group. researchgate.netnih.gov The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond of the amide is expected to appear in the region of 1350-1400 cm⁻¹. researchgate.net

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations for the C=C and C=N bonds in the region of 1400-1600 cm⁻¹. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations of the isonicotinoyl ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups of the 4-methylpiperidine ring will be observed in the region of 2850-3000 cm⁻¹. researchgate.net

C-H Bending: The C-H bending vibrations of the piperidine and methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

The FT-IR spectrum serves as a quick and reliable method to confirm the presence of the key functional groups in this compound and can be used for quality control purposes. researchgate.netnih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Amide C=O Stretch | 1630-1660 | Strong |

| Aromatic C=C and C=N Stretch | 1400-1600 | Medium-Strong |

| Amide C-N Stretch | 1350-1400 | Medium |

Raman Spectroscopy: Complementary Vibrational Mode Insights

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for probing the vibrational modes of this compound. While no specific Raman spectrum for this exact compound is publicly available, the expected characteristic peaks can be inferred from the analysis of its constituent functional groups: the isonicotinoyl moiety and the 4-methylpiperidine ring.

The isonicotinoyl group, a substituted pyridine ring, will exhibit characteristic ring stretching and breathing vibrations. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce strong bands in the 1400-1600 cm⁻¹ range. The C=O stretching of the amide linkage is a prominent feature in both IR and Raman spectra, usually appearing around 1640-1680 cm⁻¹.

The 4-methylpiperidine ring contributes vibrations from its aliphatic C-H bonds and the C-C backbone. The symmetric and asymmetric stretching of the CH₂ and CH₃ groups will generate signals in the 2800-3000 cm⁻¹ range. The C-C stretching and various bending and rocking modes of the piperidine ring will appear in the fingerprint region (below 1400 cm⁻¹).

A study on a related pyrazole (B372694) ligand, 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, showed strong agreement between theoretical and experimental analyses of N-H group stretching modes, which were predicted and observed around 3300 cm⁻¹. researchgate.net This suggests that similar correlations can be expected for the vibrational modes of this compound.

For more precise analysis, surface-enhanced Raman spectroscopy (SERS) could be employed. This technique has been successfully used for the sensitive detection of neonicotinoids, which also contain pyridine-based structures, in agricultural products. nih.gov

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Isonicotinoyl | Aromatic C-H Stretch | 3000-3100 |

| Isonicotinoyl | C=C, C=N Ring Stretch | 1400-1600 |

| Amide | C=O Stretch | 1640-1680 |

| 4-Methylpiperidine | Aliphatic C-H Stretch | 2800-3000 |

| 4-Methylpiperidine | C-C Stretch, Bending | <1400 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in elucidating the structure of compounds by analyzing their fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. However, amides often undergo characteristic fragmentation. nih.govrsc.org A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This would result in the formation of an isonicotinoyl cation (m/z 106) and a 4-methylpiperidine radical. The isonicotinoyl cation is resonance-stabilized and would likely be a prominent peak in the spectrum.

Another possible fragmentation pathway involves cleavage of the bonds within the 4-methylpiperidine ring. The fragmentation of N-acylpiperidines can be complex, but cleavages adjacent to the nitrogen atom are common. libretexts.org For instance, the loss of a methyl group from the piperidine ring could lead to a fragment at [M-15]⁺.

Studies on similar amide structures have shown that the fragmentation pattern can be influenced by the ionization method, such as electron impact (EI) or electrospray ionization (ESI). nih.govrsc.org For aromatic amides, the formation of a stable benzoyl-type cation is a key fragmentation pathway, which in this case would be the isonicotinoyl cation. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Origin |

| [M]⁺ | 204 | Molecular Ion |

| [C₆H₄NCO]⁺ | 106 | Isonicotinoyl cation |

| [M-CH₃]⁺ | 189 | Loss of a methyl group |

| [C₆H₁₂N]⁺ | 98 | 4-methylpiperidine cation |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. youtube.com This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. youtube.comnih.gov For this compound, the molecular formula is C₁₂H₁₆N₂O. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.

The use of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. youtube.com For instance, another compound with the same nominal mass as this compound might have a different combination of C, H, N, and O atoms. HRMS can differentiate these, providing a high degree of confidence in the identification of the compound. scispace.com This technique is particularly valuable in the analysis of novel psychoactive substances and in forensic toxicology. nih.govscispace.com

Table 3: Exact Mass Data for this compound

| Formula | Nominal Mass | Theoretical Exact Mass (Da) |

| C₁₂H₁₆N₂O | 204 | 204.1263 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the isonicotinoyl group. The pyridine ring and the carbonyl group form a conjugated system. The key transitions are typically π → π* and n → π*.

The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are usually high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths.

Isonicotinic acid, a related compound, shows a strong absorption peak at 263 nm. researchgate.net The conjugation in this compound is similar, so a strong absorption band in this region is expected. The linear absorption behavior of similar organic complexes is attributed to electron transitions between bonding π and antibonding π, and between bonding σ and antibonding σ electronic states. researchgate.net Computational methods can be used to model and understand the interactions between vibrational modes and electronic transitions. rsc.orgchemrxiv.org

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~260-270 | Isonicotinoyl group |

| n → π | >300 | Carbonyl and Pyridine N |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have proven to be a powerful tool for elucidating the intricacies of 1-isonicotinoyl-4-methylpiperidine at the atomic level. These computational methods allow for the prediction and analysis of various molecular properties that are often challenging to determine experimentally.

Geometry Optimization and Conformational Analysis of this compound

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. cnr.itconflex.net For this compound, this process reveals the preferred conformation of the piperidine (B6355638) and isonicotinoyl moieties. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net The orientation of the methyl group on the piperidine ring and the isonicotinoyl group relative to the piperidine ring are key conformational features. mit.edu Potential energy surface scans are often employed to investigate the rotational barriers and identify the lowest energy conformers. researchgate.net

These computational approaches are crucial for obtaining accurate molecular structures, which serve as the foundation for all subsequent theoretical calculations. cnr.it The accuracy of the optimized geometry is often validated by comparing calculated parameters with experimental data, such as that from X-ray diffraction, where available. cnr.itnih.gov

Table 1: Selected Optimized Geometrical Parameters of a Piperidine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (piperidine) | 1.46 |

| C-C (piperidine) | 1.53 |

| C-N-C (piperidine) | 112.0 |

| C-C-N (piperidine) | 110.0 |

Note: The values in this table are representative for a substituted piperidine derivative and may vary slightly for this compound. The data is illustrative of typical parameters obtained from DFT calculations.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations provide a set of vibrational modes, each with a specific frequency and intensity. The calculated spectra can then be compared with experimentally recorded FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

A good agreement between the theoretical and experimental spectra confirms the accuracy of the optimized molecular structure. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, improving the correlation with experimental data. core.ac.uk The analysis of potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific types of molecular motions, such as stretching, bending, and torsional vibrations of different functional groups within the molecule. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Piperidine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3283 | 3290 |

| C-H Asymmetric Stretch | 2977 | 2967 |

| C-H Symmetric Stretch | 2880 | 2875 |

Note: This table presents a sample comparison for a related piperidine compound to illustrate the typical agreement between experimental and calculated values. researchgate.net Specific values for this compound would require dedicated experimental and computational studies.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netchemrxiv.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.netchemrxiv.org The energies of the HOMO and LUMO, and consequently the energy gap, can be calculated using DFT methods. nih.govimist.ma These calculations provide insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 3: Calculated HOMO-LUMO Energies and Energy Gap

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are hypothetical values for illustrative purposes. The actual values for this compound would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. nih.gov

Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov The MEP analysis for this compound would identify the nitrogen and oxygen atoms of the isonicotinoyl group as potential sites for electrophilic interaction, while the hydrogen atoms of the piperidine ring would be regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis: Insights into Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. uni-muenchen.deuba.ar It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de This analysis allows for the investigation of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netmdpi.com

Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Topologies for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in By analyzing the critical points (maxima, minima, and saddle points) in the electron density, AIM can characterize the nature of atomic interactions, including covalent and non-covalent bonds. wikipedia.orgcsic.es

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are complementary tools that provide insights into electron localization in a molecule. wikipedia.orgjussieu.fr ELF measures the likelihood of finding an electron in the vicinity of a reference electron, thereby highlighting regions of high electron localization, such as covalent bonds and lone pairs. wikipedia.orgresearchgate.net LOL also helps to visualize areas where localized orbitals are prominent. researchgate.net The topological analysis of ELF and LOL can provide a detailed picture of the bonding patterns and atomic shell structure within this compound. researchgate.net

Molecular Dynamics Simulations: Conformational Dynamics and Stability of this compound

The conformational landscape of the 4-methylpiperidine (B120128) ring is of particular interest. Substituted six-membered saturated heterocycles like piperidine are known to exist in multiple conformational states, primarily the chair and twist-boat conformations. rsc.org The presence of the methyl group at the 4-position influences the conformational equilibrium. In related 4-substituted piperidines, the relative energies of the conformers are nearly identical to those of analogous cyclohexanes. nih.gov For this compound, the chair conformation, with the methyl group in an equatorial position to minimize steric hindrance, is expected to be the most stable ground-state geometry. However, other conformers, such as the chair with an axial methyl group and various twist-boat forms, are also accessible and may play a role in the molecule's chemical behavior.

MD simulations can quantify the energetic differences between these conformers and the transition barriers separating them. A recent study on N-methyl piperidine, a structurally related compound, used time-resolved Rydberg fingerprint spectroscopy and model calculations to identify an equilibrium between chair and twist structures. rsc.org The energy difference between these conformers was found to be approximately 0.09 eV. rsc.org Similar investigations for this compound would involve simulating the molecule in a solvent box (e.g., water) over a sufficient timescale (typically nanoseconds) to observe conformational transitions. researchgate.net Analysis of the simulation trajectory would involve monitoring key dihedral angles, calculating the root-mean-square deviation (RMSD) to assess structural stability, and determining the solvent-accessible surface area (SASA) to understand interactions with the surrounding environment. researchgate.netmdpi.com

The rotational barrier around the C-N amide bond connecting the isonicotinoyl group to the piperidine ring is another critical aspect that can be investigated using MD simulations. Dynamic NMR and ab initio studies on isonicotinamide (B137802) have shown a significant rotational barrier. acs.org For this compound, this rotation would be influenced by steric interactions between the pyridine (B92270) ring and the piperidine ring. MD simulations can provide insights into the preferred orientation of the isonicotinoyl group relative to the piperidine ring and the energetic cost of rotation.

A hypothetical molecular dynamics study on this compound might yield data on the relative stability of its primary conformers. The following interactive table illustrates potential findings from such a simulation, showcasing the relative free energies and populations of different conformational states.

Conformational Analysis of this compound

| Conformer | Relative Free Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C2-N1-C(O)-C_pyridyl) (degrees) |

|---|---|---|---|

| Chair (equatorial methyl) | 0.00 | 95.2 | 180 |

| Chair (axial methyl) | 2.10 | 3.5 | 180 |

| Twist-Boat | 3.50 | 1.3 | -60 |

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. znaturforsch.com This approach is widely used in drug discovery and materials science to predict the properties of novel compounds, thereby reducing the need for extensive experimental synthesis and testing. researchgate.net For this compound, QSPR models can be developed to predict a range of chemical behaviors, including solubility, lipophilicity (logP), and potentially biological activities based on its structural similarity to other pharmacologically active piperidine derivatives.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. For this compound, this would ideally include a series of related N-acylpiperidines. pnas.orgunl.edu Next, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). znaturforsch.com

Once the descriptors are calculated, a mathematical model is built to establish a relationship between the descriptors and the property of interest. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). pnas.orgarabjchem.org For instance, a study on N-acylpiperidines used an ANN model to predict mosquito repellent activity with high accuracy. pnas.orgunl.edu Another study on piperidine carboxamide derivatives employed a Topomer CoMFA (Comparative Molecular Field Analysis) model, validated with an ANN, to predict inhibitory activity against a specific tumor cell line. arabjchem.org

The predictive power and robustness of the developed QSPR model are assessed through rigorous internal and external validation procedures. researchgate.net Common statistical metrics used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (q² or Q²), and the predictive R² (R²pred) for an external test set. A high value for these metrics indicates a reliable and predictive model. For example, a robust Topomer CoMFA model for piperidine carboxamide derivatives reported a q² of 0.597 and an r² of 0.939. arabjchem.org

The following interactive data table presents a hypothetical summary of statistical parameters from a QSPR model developed to predict a property of this compound, based on values reported for similar piperidine derivatives.

Hypothetical QSPR Model Validation for a Property of this compound

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.945 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated R²) | 0.882 | A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). |

| F-statistic | 95.6 | A statistical test of the overall significance of the regression model. |

| Standard Error of Estimation (SEE) | 0.251 | A measure of the accuracy of the predictions. |

| R²pred (External Validation) | 0.850 | The coefficient of determination for an external test set of compounds not used in model development. |

Reaction Mechanism Studies through Advanced Computational Approaches

Advanced computational approaches, particularly those based on quantum mechanics (QM), are indispensable for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to study its formation, for example, through the amide bond formation between isonicotinic acid and 4-methylpiperidine, or its potential hydrolysis. Density Functional Theory (DFT) is a widely used QM method for these types of investigations due to its favorable balance of accuracy and computational cost. acs.orgmdpi.com

To study a reaction mechanism, a series of calculations are performed to map out the potential energy surface (PES) of the reaction. This involves identifying the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.

For instance, the synthesis of this compound from isonicotinic acid and 4-methylpiperidine likely proceeds through a direct dehydrative amide condensation, which can be catalyzed. rsc.org Computational studies can model this process by exploring different catalytic pathways. DFT calculations can be used to optimize the geometries of the reactants, the catalyst-substrate complexes, the tetrahedral intermediate formed during the nucleophilic attack of the amine on the activated carboxylic acid, and the subsequent transition states for the formation and breakdown of this intermediate. core.ac.uk

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, especially if the reaction occurs in a complex environment, such as in the presence of a solvent or a biological macromolecule. mdpi.comnih.gov In this approach, the reacting species are treated with a high level of QM theory, while the surrounding environment is modeled using a less computationally expensive MM force field. This allows for the inclusion of environmental effects on the reaction energetics. For example, a multi-scale computational study on the hydrolysis of nicotinamide (B372718) by the enzyme nicotinamidase utilized DFT, MD, and QM/MM methods to elucidate the catalytic mechanism, finding the formation of a thioester enzyme-intermediate to be the rate-limiting step with an activation barrier of 53.5 kJ·mol⁻¹. mdpi.comnih.gov

The interactive table below presents hypothetical calculated activation energies for the steps of a proposed reaction mechanism for this compound, based on findings for related amide hydrolysis reactions.

Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Formation of the tetrahedral intermediate via attack of a water molecule. | 25.8 |

| Step 2: C-N Bond Cleavage | Breakdown of the tetrahedral intermediate to form isonicotinic acid and 4-methylpiperidine. | 15.2 |

Chemical Reactivity and Derivatization Strategies of 1 Isonicotinoyl 4 Methylpiperidine

Amidation and N-Acylation Reactions as Synthetic Pathways

The primary synthetic route to 1-isonicotinoyl-4-methylpiperidine involves the N-acylation of 4-methylpiperidine (B120128). This is a standard amidation reaction where the nucleophilic secondary amine of the 4-methylpiperidine ring attacks an activated form of isonicotinic acid. Common activating agents for the carboxylic acid include thionyl chloride (to form isonicotinoyl chloride), or coupling agents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov The general reaction is depicted below:

Isonicotinic acid + 4-Methylpiperidine → this compound

This reaction is fundamental in constructing the core structure of the molecule. The efficiency of this acylation allows for the synthesis of a wide array of derivatives by utilizing substituted isonicotinic acids or various piperidine (B6355638) derivatives.

Reactivity at the Piperidine Nitrogen (beyond Initial Acylation)

While the initial acylation forms the stable amide bond, the nitrogen atom of the piperidine ring can undergo further reactions. Although the amide resonance decreases the nucleophilicity of the nitrogen, it can still be subject to quaternization. googleapis.comgoogleapis.com This process involves the reaction with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. science.govnih.gov Quaternization can be a useful strategy to modify the solubility and electronic properties of the molecule. nih.gov

Chemical Transformations of the Isonicotinoyl Moiety

The isonicotinoyl portion of the molecule, a pyridine (B92270) ring, offers several avenues for chemical modification. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. chemicalbook.com The pyridine ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carbonyl group directs incoming electrophiles primarily to the 3 and 5-positions. chemicalbook.com

Furthermore, the isonicotinoyl moiety is a key component in the formation of various derivatives through reactions involving the hydrazide group if the starting material is isonicotinoylhydrazide (isoniazid). For instance, reaction with aldehydes and ketones can yield Schiff bases (isonicotinoylhydrazones). scirp.orggoogle.com These hydrazones are important intermediates in the synthesis of various heterocyclic compounds and are also investigated for their biological activities. google.com

Functionalization at the 4-Methyl Position of the Piperidine Ring

The 4-methyl group on the piperidine ring is generally the least reactive site of the molecule. Direct functionalization of this methyl group is challenging and typically requires harsh conditions that may not be compatible with the rest of the molecule. However, strategies involving the synthesis of piperidine precursors with desired functionalities at the 4-position, prior to the acylation step, are more common. For example, using 4-(hydroxymethyl)piperidine in the initial synthesis would yield a hydroxylated derivative. scispace.com

Role as a Synthetic Intermediate or Reagent in Organic Transformations

This compound and its analogs serve as crucial intermediates in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. researchgate.net For example, derivatives of 1-isonicotinoyl-piperidine have been utilized in the synthesis of compounds targeting sigma-1 receptors. nih.gov The ability to modify both the piperidine and isonicotinoyl moieties allows for the creation of diverse chemical libraries for screening purposes.

The related compound, 4-methylpiperidine, is also used as a reagent in various organic transformations, such as in palladium-catalyzed synthesis of indole (B1671886) derivatives and as a base in Fmoc removal during solid-phase peptide synthesis. scielo.org.mxsigmaaldrich.comscience.gov This highlights the utility of the piperidine scaffold in facilitating a range of chemical reactions.

Coordination Chemistry of Isonicotinoyl-Piperidine Scaffolds with Metal Ions

The pyridine nitrogen of the isonicotinoyl group is a primary site for coordination with metal ions. chemicalbook.commdpi.com This interaction is a cornerstone of the field of coordination chemistry, where ligands containing pyridine moieties are widely used to create metal-organic frameworks (MOFs) and coordination polymers. psu.edu The resulting metal complexes can exhibit interesting properties, such as catalytic activity, luminescence, and specific magnetic or electronic characteristics. bhu.ac.inbhu.ac.in

The coordination of metal ions to isonicotinoyl-piperidine scaffolds can lead to the formation of various structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional networks. mdpi.com The nature of the metal ion, the counter-anion, and the solvent system all play a crucial role in determining the final architecture of the coordination assembly. mdpi.com

Table 1: Examples of Metal Complexes with Isonicotinoyl-Containing Ligands

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cobalt(II) | N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Octahedral | scirp.org |

| Gold(I) | 4-Methylpiperidine | Linear | nih.gov |

| Zinc(II) | Malonate and 2,2'-bipyridine | Trigonal bipyramidal and Octahedral | psu.edu |

| Molybdenum(VI) | 3-Methoxysalicylaldehyde isonicotinoyl hydrazone | Distorted Octahedral | mdpi.com |

Advanced Analytical Methodologies for Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds like 1-Isonicotinoyl-4-methylpiperidine. openaccessjournals.com Its high resolving power allows for the separation of the main compound from closely related impurities. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Method development in HPLC for this compound involves the systematic optimization of several parameters to achieve the desired separation. The presence of the isonicotinoyl group, which contains a pyridine (B92270) ring, provides a suitable chromophore for ultraviolet (UV) detection.

Key Method Development Aspects:

Column Selection: A C18 column is a typical starting point, offering a good balance of hydrophobicity for retaining the molecule.

Mobile Phase: The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is critical; using an acidic modifier like formic acid or trifluoroacetic acid ensures that the piperidine (B6355638) and pyridine nitrogens are protonated, leading to improved peak shape and retention time stability.

Detection: UV detection is typically set at a wavelength where the pyridine ring exhibits maximum absorbance (around 254-260 nm). For more comprehensive analysis and impurity identification, HPLC coupled with Mass Spectrometry (LC-MS) can be employed, providing molecular weight information for unknown peaks. ddtjournal.com

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any more strongly retained impurities and clean the column after each injection.

The following table outlines a sample method development summary for the purity analysis of this compound by RP-HPLC.

Table 1: HPLC Method Development Parameters

| Parameter | Condition 1 (Scouting) | Condition 2 (Optimized) | Rationale |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | Smaller particle size and shorter column for faster analysis and higher efficiency. |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and controls ionization state. |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Consistent modifier in both phases prevents baseline drift. |

| Gradient | 10-90% B in 20 min | 20-85% B in 15 min | Optimized gradient provides better resolution of key impurities in a shorter runtime. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | Ambient | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Detection | UV at 254 nm | UV at 258 nm | Wavelength optimized for maximal absorbance of the analyte. |

Gas Chromatography (GC) for Volatile By-products and Impurities

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is an essential technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could originate from starting materials, side reactions, or residual solvents used during synthesis.

Potential volatile impurities include:

Unreacted 4-methylpiperidine (B120128).

Derivatives of isonicotinic acid.

Residual synthesis solvents (e.g., toluene, ethanol, dichloromethane).

The compound this compound itself has a relatively high boiling point but may be analyzed by GC at high temperatures. The primary utility of GC, however, is for low-level impurity analysis. A typical GC-MS method would involve a temperature program to separate compounds based on their boiling points and a mass spectrometer to provide definitive identification of the eluted peaks. ojp.gov

Key Method Aspects:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for separating a wide range of potential impurities.

Injection: A split/splitless inlet is used, with splitless mode preferred for trace analysis to maximize sensitivity.

Temperature Program: The oven temperature is ramped from a low initial temperature (to resolve volatile solvents) to a high final temperature (to elute any semi-volatile by-products).

Detection: Mass spectrometry provides high sensitivity and structural information, allowing for the identification of impurities by comparing their mass spectra to library databases.

The table below lists potential volatile by-products and their boiling points, which dictates their elution order in a standard GC analysis.

Table 2: Potential Volatile Impurities in this compound Synthesis

| Compound | Boiling Point (°C) | Potential Origin |

|---|---|---|

| Dichloromethane | 39.6 | Residual Solvent |

| Ethanol | 78.4 | Residual Solvent |

| 4-Methylpiperidine | 125-127 | Unreacted Starting Material |

| Toluene | 110.6 | Residual Solvent |

Capillary Electrophoresis (CE) for Advanced Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative and complementary approach to HPLC for purity analysis. sebia.com CE separates charged molecules in a narrow capillary under the influence of a strong electric field. libretexts.org For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode.

In CZE, separation is based on differences in the charge-to-size ratio of the analytes. libretexts.org The technique is known for its extremely high separation efficiency, leading to very sharp peaks and excellent resolution, often superior to that of HPLC. sebia.com It also boasts advantages such as rapid analysis times and minimal consumption of sample and reagents. nih.gov

Key Method Aspects:

Capillary: A fused-silica capillary is used, which possesses silanol (B1196071) groups on its inner surface.

Buffer System: An acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5) is employed. In this environment, the silanol groups are protonated, minimizing electroosmotic flow (EOF), and the analyte, this compound, is fully protonated, carrying a positive charge.

Separation Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary, causing the positively charged analyte and any cationic impurities to migrate towards the cathode at different velocities based on their electrophoretic mobility.

Detection: On-capillary UV detection is the most common method, leveraging the chromophore present in the molecule.

The following table provides a comparative overview of HPLC and CE for the analysis of this compound.

Table 3: Comparison of HPLC and CE for Purity Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

|---|---|---|

| Separation Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field (charge/size ratio) |

| Efficiency (Plates/meter) | Good (up to 100,000) | Excellent (up to 1,000,000+) |

| Resolution | High | Very High |

| Analysis Time | Moderate (15-30 min) | Fast (5-15 min) |

| Solvent Consumption | High (mL/min) | Very Low (µL/min) |

| Sample Volume | Microliters (µL) | Nanoliters (nL) |

| Primary Application | General purity testing, quantification | High-resolution purity, chiral separations, analysis of charged species |

Future Perspectives in Academic Chemical Research

Development of Innovative and Sustainable Synthetic Routes for 1-Isonicotinoyl-4-methylpiperidine

The traditional synthesis of amides and piperidine (B6355638) derivatives often involves harsh reagents and generates significant waste. Future research will prioritize the development of green and sustainable synthetic methods for this compound. This involves exploring alternative energy sources, eco-friendly solvents, and recyclable catalysts.

Key research avenues include:

Catalyst Development: The use of heterogeneous catalysts, such as cerium-supported chitosan (B1678972) or nano γ-alumina supported Sb(V), presents a promising approach for the synthesis of piperidine derivatives. acs.orgrsc.org These catalysts are often reusable for multiple cycles without significant loss of activity, reducing waste and cost. acs.orgrsc.org Research could focus on designing specific catalysts for the amidation reaction between isonicotinic acid (or its activated derivatives) and 4-methylpiperidine (B120128).

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water is a key goal. acs.org The synthesis of piperidine from bio-renewable sources in water has been demonstrated, highlighting a path towards more sustainable production. rsc.org

Alternative Energy Sources: Methodologies employing ultrasonic irradiation or microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org Electroreductive cyclization in flow microreactors also offers a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.org

| Synthetic Approach | Traditional Methods | Proposed Sustainable Methods |

| Catalyst | Stoichiometric coupling reagents, strong acids/bases | Reusable heterogeneous catalysts (e.g., supported metals, solid acids) acs.orgrsc.org |

| Solvent | Chlorinated hydrocarbons (e.g., DCM), aprotic polar solvents (e.g., DMF) | Water, polyethylene glycol (PEG), ionic liquids acs.orgrsc.org |

| Energy Input | Conventional heating (reflux) | Ultrasonic irradiation, microwave heating, electrochemical synthesis rsc.orgbeilstein-journals.org |

| Atom Economy | Often low due to use of activating agents and protecting groups | Higher, especially in one-pot or multicomponent reactions acs.org |

| Byproducts | Significant waste from coupling agents and solvents | Minimal, with catalysts being recycled and greener solvents used bohrium.com |

Exploration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamic Studies

Optimizing reaction conditions requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable. Future studies on the synthesis of this compound would benefit from moving beyond traditional offline analysis (TLC, HPLC).

Promising techniques include:

In-situ Spectroscopy: Techniques such as process analytical technology (PAT) using FT-IR, Raman, and NMR spectroscopy can track the concentration of reactants, intermediates, and products in real-time.

Flow Chemistry Monitoring: The integration of a pressure-based variable bed flow reactor can allow for the real-time monitoring of resin swelling during solid-phase synthesis, indicating coupling efficiency. rsc.org

Colorimetric and Vision-Based Monitoring: Computer vision offers a novel, non-contact method for monitoring reactions that involve a color change, such as those using certain amide bond coupling reagents. nih.govresearchgate.net This can be correlated with reaction conversion data from HPLC. nih.govchemrxiv.org

Advanced Mass Spectrometry: Techniques like single-entity electrochemistry combined with surface-enhanced Raman spectroscopy (SERS) can probe the dynamic evolution of amide bond formation at an incredibly detailed level. bohrium.com

Refinement of Computational Models for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, guiding experimental work and reducing trial-and-error. For this compound, computational models can offer deep insights.

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometric parameters, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties of the molecule. researchgate.net Such studies can elucidate the spectra-structure correlation of the compound and its potential metal complexes. bhu.ac.in

Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, charge transfer characteristics, and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR models can be developed to predict biological activity or toxicity based on calculated molecular descriptors. researchgate.net

| Computational Method | Application for this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic structure analysis. researchgate.net | Stable conformations, theoretical IR/Raman spectra, charge distribution. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). bhu.ac.in | Understanding electronic transitions and photophysical properties. |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule in different solvent environments or within a biological system. | Solvation effects, conformational flexibility, binding dynamics with a target. |

| QSAR Modeling | Correlating structural features of derivatives with their biological activity or properties. researchgate.net | Identifying key structural motifs for desired functions, predicting activity of new designs. |

Rational Design of New Derivatives for Probing Fundamental Chemical Principles

This compound serves as a scaffold for the rational design of new derivatives. By systematically modifying its structure, researchers can probe fundamental chemical principles like structure-activity relationships (SAR) and the effects of stereochemistry and electronics on molecular properties.

Design strategies could involve:

Modification of the Piperidine Ring: Introducing different substituents on the piperidine ring or altering their stereochemistry can influence the molecule's conformation and binding properties.

Modification of the Pyridine (B92270) Ring: Altering the electronics of the pyridine ring through substitution can modulate the properties of the isonicotinoyl group, such as its hydrogen bonding capabilities and coordination affinity for metals.

Linker Modification: While not present in the parent compound, derivatives could incorporate different linkers between the piperidine and isonicotinoyl moieties to explore spatial and flexibility effects.

This approach allows for the creation of a library of related compounds, which can be screened for various applications, from catalysis to materials science.

Investigation of Supramolecular Assemblies and Material Applications of this compound

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to new materials. Isonicotinoyl hydrazones, which are structurally related to this compound, are known to be versatile ligands in the design of supramolecular and coordination assemblies. mdpi.com

Future research could explore:

Hydrogen-Bonded Networks: The pyridine nitrogen and the amide group of this compound are capable of acting as hydrogen bond acceptors and donors, respectively. This could facilitate the formation of well-ordered one-, two-, or three-dimensional supramolecular architectures.

Self-Assembly: 1,3,5-triazine-based compounds, which also feature nitrogen-containing heterocycles, are known to form discrete monodisperse oligomers with interesting molecular recognition and self-assembly characteristics. nih.gov Similar principles could be applied to design self-assembling systems based on the title compound.

Integration of Machine Learning and Artificial Intelligence in Chemical Reaction Optimization and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. preprints.org These tools can analyze vast datasets to predict reaction outcomes and suggest optimal conditions, accelerating the discovery process.

For this compound, AI and ML can be applied to:

Reaction Optimization: ML algorithms can be trained on experimental data to build predictive models for reaction yield and selectivity. These models can then navigate the complex parameter space (temperature, solvent, catalyst, concentration) to identify the optimal conditions with fewer experiments than traditional methods.

Retrosynthesis and Pathway Discovery: AI tools can propose novel synthetic routes to this compound and its derivatives, potentially identifying more efficient or sustainable pathways that might be overlooked by human chemists.

Predictive Modeling: Reinforcement learning can be used to explore the chemical space and generate new molecules with desired properties, guided by a QSAR model. chemrxiv.org For instance, models have been used to predict the toxicity of piperidine derivatives. researchgate.net This approach could be used to design new, non-toxic derivatives of this compound with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.